molecular formula C15H15NO B14127712 2-Acetamino-5-methylbiphenyl

2-Acetamino-5-methylbiphenyl

Cat. No.: B14127712
M. Wt: 225.28 g/mol
InChI Key: KCJSROIEMGYGTA-UHFFFAOYSA-N
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Description

2-Acetamino-5-methylbiphenyl is an organic compound with the molecular formula C15H15NO It is a derivative of biphenyl, where an acetamino group is attached to the second carbon and a methyl group to the fifth carbon of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamino-5-methylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the process involves the coupling of 2-bromo-5-methylbiphenyl with acetamide in the presence of a palladium catalyst and a base such as potassium phosphate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamino-5-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetamino-5-methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamino-5-methylbiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows the compound to interact with hydrophobic regions of proteins and other macromolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

  • 2-Acetamino-3’-methylbiphenyl
  • 2-Acetamino-4-methylbiphenyl
  • 2-Acetamino-6-methylbiphenyl

Comparison: 2-Acetamino-5-methylbiphenyl is unique due to the specific positioning of the acetamino and methyl groups on the biphenyl structure. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(4-methyl-2-phenylphenyl)acetamide

InChI

InChI=1S/C15H15NO/c1-11-8-9-15(16-12(2)17)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

KCJSROIEMGYGTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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